N-[cyano(2,4-difluorophenyl)methyl]-2-(1-methyl-1H-indol-3-yl)acetamide
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Overview
Description
N-[cyano(2,4-difluorophenyl)methyl]-2-(1-methyl-1H-indol-3-yl)acetamide is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, with its unique structural features, has garnered interest in various fields of scientific research.
Preparation Methods
The synthesis of N-[cyano(2,4-difluorophenyl)methyl]-2-(1-methyl-1H-indol-3-yl)acetamide typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2,4-difluorobenzyl cyanide and 1-methyl-1H-indole-3-acetic acid.
Reaction Conditions: The key step involves the condensation of 2,4-difluorobenzyl cyanide with 1-methyl-1H-indole-3-acetic acid in the presence of a suitable catalyst and solvent. Commonly used catalysts include Lewis acids like aluminum chloride or boron trifluoride, and solvents such as dichloromethane or toluene.
Industrial Production: For large-scale production, the reaction conditions are optimized to ensure high yield and purity. This may involve the use of continuous flow reactors and automated systems to control temperature, pressure, and reaction time.
Chemical Reactions Analysis
N-[cyano(2,4-difluorophenyl)methyl]-2-(1-methyl-1H-indol-3-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the cyano group can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions: Typical reagents include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions vary depending on the desired product but generally involve controlled temperature and pH.
Scientific Research Applications
N-[cyano(2,4-difluorophenyl)methyl]-2-(1-methyl-1H-indol-3-yl)acetamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-[cyano(2,4-difluorophenyl)methyl]-2-(1-methyl-1H-indol-3-yl)acetamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound is known to bind to certain receptors and enzymes, modulating their activity. For example, it may inhibit the activity of specific kinases involved in cell signaling pathways.
Pathways Involved: The compound can affect various cellular pathways, including those involved in cell proliferation, apoptosis, and immune response. By modulating these pathways, it exerts its biological effects.
Comparison with Similar Compounds
N-[cyano(2,4-difluorophenyl)methyl]-2-(1-methyl-1H-indol-3-yl)acetamide can be compared with other indole derivatives:
Similar Compounds: Examples of similar compounds include indole-3-acetic acid, indole-3-carbinol, and 1-methyl-1H-indole-3-carboxaldehyde.
Uniqueness: The presence of the cyano and difluorophenyl groups in this compound imparts unique chemical and biological properties, making it distinct from other indole derivatives. These structural features contribute to its specific interactions with molecular targets and its potential therapeutic applications.
Properties
IUPAC Name |
N-[cyano-(2,4-difluorophenyl)methyl]-2-(1-methylindol-3-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15F2N3O/c1-24-11-12(14-4-2-3-5-18(14)24)8-19(25)23-17(10-22)15-7-6-13(20)9-16(15)21/h2-7,9,11,17H,8H2,1H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGAAFYJRJBAQFS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)CC(=O)NC(C#N)C3=C(C=C(C=C3)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15F2N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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